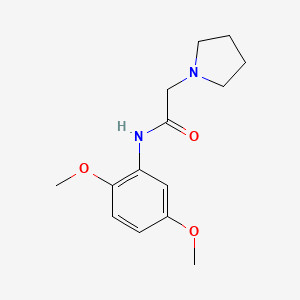
2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide, also known as MMMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MMMP is a white crystalline powder with a molecular weight of 329.4 g/mol and a melting point of 126-128°C.
Applications De Recherche Scientifique
2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide is still being studied, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide in lab experiments include its high purity and selectivity for cancer cells. However, the limitations of using 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the research of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide. One direction is the development of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of the potential use of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, the potential use of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide in the treatment of other diseases such as Alzheimer's and Parkinson's disease should be explored.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide involves the reaction of 2-methoxyaniline with 4-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with 2-methoxybenzoyl chloride to yield 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide. The synthesis method of 2-methoxy-N-(2-methoxyphenyl)-4-(methylthio)benzamide has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-14-7-5-4-6-13(14)17-16(18)12-9-8-11(21-3)10-15(12)20-2/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIRAAHNNUNWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)

